2-tert-Butyl 4-Methyl Isoquinoline-2,4(1H)-dicarboxylate is an organic compound primarily utilized as a synthetic building block in organic chemistry. [] Its structure contains an isoquinoline core, a heterocyclic aromatic system prized for its presence in various bioactive molecules. While the compound itself doesn't possess direct medicinal applications, its utility lies in its ability to be chemically modified into more complex molecules with potential biological activity.
2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate is a complex organic compound classified within the isoquinoline family, characterized by its unique molecular structure and potential biological applications. This compound contains a tert-butyl group and a methyl group, making it notable for its structural diversity. Isoquinolines are known for their presence in various natural products and pharmaceuticals, often exhibiting significant biological activity.
This compound can be synthesized through various chemical processes, often involving isoquinoline derivatives. Its relevance in medicinal chemistry has led to increased interest in its synthesis and applications, particularly in the development of pharmaceuticals targeting specific biological pathways.
2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate falls under the classification of:
The synthesis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate can be achieved through several methods, including:
The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity. Catalysts such as sulfuric acid may be employed to facilitate the esterification process.
The molecular formula of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate is , with a molar mass of approximately 289.33 g/mol. The compound features a fused bicyclic structure characteristic of isoquinolines.
The compound can participate in various chemical reactions typical of esters and isoquinolines:
Reactions involving this compound often require specific conditions such as pH control and temperature regulation to optimize yield and selectivity.
Further studies are needed to elucidate specific mechanisms through which this compound exerts its effects on biological systems.
2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate has potential applications in:
The ongoing research into its properties and potential applications underscores its significance in medicinal chemistry and related fields. Further exploration could lead to novel therapeutic agents derived from this compound's unique structure.
The synthesis of 2-tert-butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate derivatives relies on meticulously designed multi-step condensation sequences to establish the core heterocyclic scaffold with precise substituent placement. A representative approach involves the Bischler-Napieralski reaction, where β-phenylethylamides undergo cyclodehydration under dehydrating agents (e.g., POCl₃ or P₂O₅) to form 3,4-dihydroisoquinoline intermediates. Subsequent dehydrogenation steps yield the fully aromatic system. Critical to this process is the pre-installation of carboxyl group precursors at strategic positions (C2 and C4) prior to ring closure. For instance, 2-(tert-butyl) 4-methyl 6-bromo-3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate (CAS: 2248409-78-9) is synthesized via bromine-directed cyclization, enabling regioselective functionalization at C6 [8]. Similarly, 2-tert-butyl 6-methyl 5,7-dichloro-3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate (CID: 59640744) demonstrates halogen incorporation during the condensation phase to direct downstream coupling reactions [2].
Table 1: Key Isoquinoline Intermediates via Multi-Step Condensation
Compound | CAS/CID | Substituents | Molecular Formula |
---|---|---|---|
2-(tert-butyl) 4-methyl 6-bromo-3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate | 2248409-78-9 | C6-Br | C₁₆H₂₀BrNO₄ |
2-tert-butyl 6-methyl 5,7-dichloro-3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate | 59640744 | C5,C7-Cl | C₁₆H₁₉Cl₂NO₄ |
2-tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate | 960305-54-8 | C7-COOCH₃ | C₁₆H₂₁NO₄ |
Esterification of isoquinoline carboxylates requires tailored acidic catalysis to simultaneously incorporate base-sensitive tert-butyl and methyl groups without hydrolysis or rearrangement. The tert-butyl ester is typically introduced first using di-tert-butyl dicarbonate (Boc₂O) under mild Lewis acid catalysis (e.g., DMAP), which shields the ring nitrogen while preserving carboxylic acid functionality at C4. Subsequent methyl esterification employs dimethyl carbonate (DMC) or methyl iodide under anhydrous acidic conditions (e.g., conc. H₂SO₄ or trimethylsilyl chloride). This sequential protection is crucial, as direct esterification with tert-butanol risks carbocation-mediated side reactions. In 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate (CAS: 170097-66-2), the Boc group achieves 95% selectivity at 0°C, while methyl esterification at C4 proceeds quantitatively at 25°C using catalytic p-toluenesulfonic acid [3] [10]. Acid strength directly impacts yields: stronger acids (e.g., TfOH) accelerate reactions but promote tert-butyl deprotection, whereas weaker acids (e.g., AcOH) necessitate prolonged times (24–48 hrs).
Precise control of temperature and reaction duration is critical for maximizing dicarboxylate formation while minimizing decomposition. Key findings include:
Table 2: Temperature/Time Optimization for Key Synthetic Steps
Step | Optimal Temp. | Optimal Time | Yield (%) | Deviations & Yield Loss |
---|---|---|---|---|
Isoquinoline Cyclization | 80–110°C | 6–12 hrs | 75–82 | <80°C: 60–65%; >110°C: 50–55% (decarboxylation) |
Boc Protection (N2) | 0–5°C | 2 hrs | 92–95 | >4 hrs: 80% (dialkylation) |
Methyl Esterification (C4) | 25°C | 8 hrs | 88–90 | >40°C: 70–75% (tert-butyl cleavage) |
Solution-Phase Synthesis remains dominant for synthesizing 2-tert-butyl 4-methyl isoquinoline dicarboxylates, offering flexibility in reaction conditions and real-time monitoring. For example, 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl]ethanone is synthesized entirely in solution, enabling intermediate purification by crystallization [6]. However, this method requires large solvent volumes (5–10 L/mol) and generates significant waste.
Solid-Phase Synthesis is emerging for high-throughput applications, though its use for tert-butyl/methyl dicarboxylates is limited. Challenges include:
Despite drawbacks, solid-phase methods reduce purification steps and are advantageous for parallel synthesis of analogs like 374794-74-8 (trans-4-Methylpiperidin-3-ol Hydrochloride) [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: